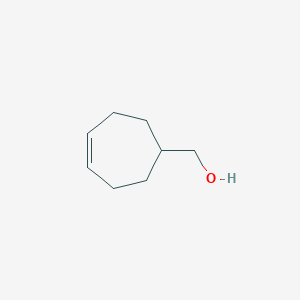
4-Cycloheptene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloheptene-1-methanol is an organic compound with the molecular formula C8H14O. It is characterized by a cycloheptene ring with a methanol group attached to the first carbon.
Mécanisme D'action
Mode of Action
This reaction involves the electron pairs transferred in a unique way, leading to the formation of a cyclic halonium ion intermediate . This could potentially alter the function of the target proteins or enzymes, thereby influencing the biochemical processes within the body.
Pharmacokinetics
suggests that it could potentially be absorbed and distributed throughout the body. The metabolism and excretion of this compound would likely depend on its chemical interactions within the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Cycloheptene-1-methanol . For instance, the reactions that cycloalkenes undergo can be influenced by these factors, potentially affecting the compound’s action.
Analyse Biochimique
Biochemical Properties
It is known that cycloheptene, a related compound, can exist as either the cis- or the trans-isomer . The double bond in the trans isomer is very strained , which could potentially influence the reactivity of 4-Cycloheptene-1-methanol and its interactions with other biomolecules.
Molecular Mechanism
It is known that the trans-cycloheptene isomerization mechanism is not a simple alkene-bond rotation, but rather an alternative lower energy pathway . This could potentially provide insights into the mechanism of action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cycloheptene-1-methanol can be synthesized through several methods. One common approach involves the reduction of 4-cycloheptene-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the selective reduction of the carboxylic acid to the corresponding alcohol .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of cycloheptene derivatives. This process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature. The reaction conditions are optimized to achieve high yield and purity of the desired alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cycloheptene-1-methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-cycloheptene-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cycloheptane derivatives using strong reducing agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Cycloheptene-1-carboxylic acid.
Reduction: Cycloheptane derivatives.
Substitution: 4-Cycloheptene-1-chloride.
Applications De Recherche Scientifique
4-Cycloheptene-1-methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Comparaison Avec Des Composés Similaires
1-Cyclohexene-1-methanol: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cycloheptane: Lacks the double bond and hydroxyl group, making it less reactive.
Cycloheptene: Similar ring structure but lacks the hydroxyl group
Uniqueness: 4-Cycloheptene-1-methanol is unique due to its combination of a cycloheptene ring and a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
cyclohept-4-en-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKIDPUEZRMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
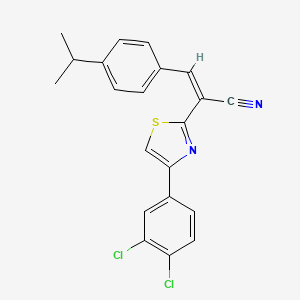
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)
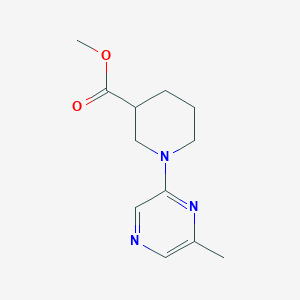
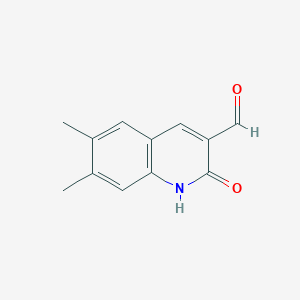
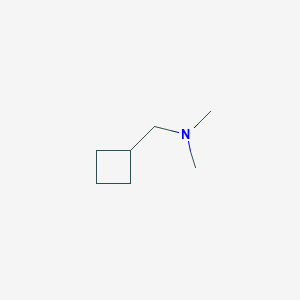
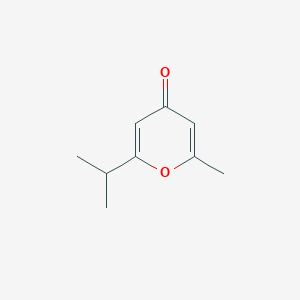
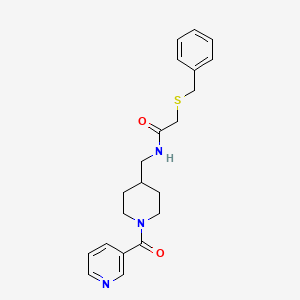
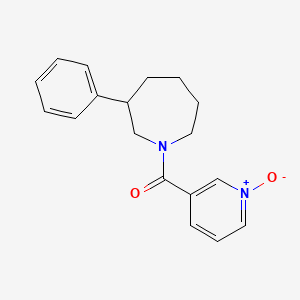
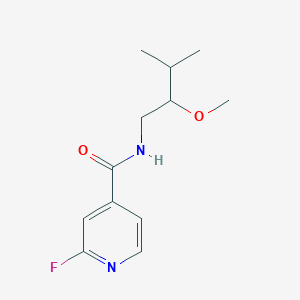
![5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)
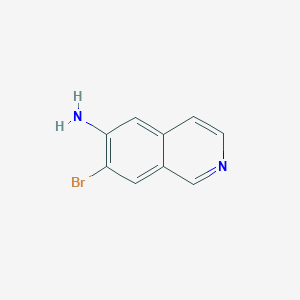
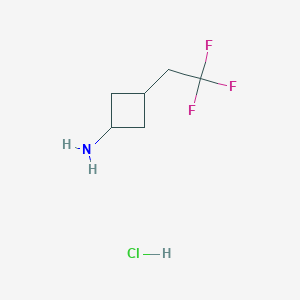
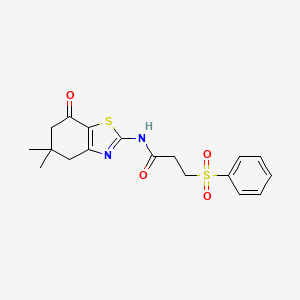
![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)
